Zinkbenzoat
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H12O4Zn |
|---|---|
Molecular Weight |
309.6 g/mol |
IUPAC Name |
benzoic acid;zinc |
InChI |
InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
InChI Key |
TYESNCFSJHPNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Zn] |
Origin of Product |
United States |
Preparation Methods
Zinc benzoate can be synthesized through various methods. One common method involves the reaction of benzoic acid with zinc oxide or zinc hydroxide in a mixed solvent. The process includes heating and stirring the mixture until the benzoic acid is completely dissolved, followed by the addition of zinc oxide or zinc hydroxide powder. A catalyst is then added, and the reaction is allowed to proceed for several hours. The product is obtained by cooling, filtering, and drying .
Another method involves the reaction of sodium benzoate with zinc chloride in an aqueous solution. The zinc benzoate precipitates out of the solution and is collected by filtration, washed with water, and dried .
Chemical Reactions Analysis
Zinc benzoate undergoes various chemical reactions, including:
Oxidation: Zinc benzoate can be oxidized to form zinc oxide and benzoic acid.
Reduction: It can be reduced to form zinc metal and benzoic acid.
Substitution: Zinc benzoate can undergo substitution reactions where the benzoate group is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions include zinc oxide, benzoic acid, and substituted zinc complexes .
Scientific Research Applications
Chemical Properties and Basic Information
Zinc benzoate is represented by the chemical formula and is classified as an organozinc compound. It possesses unique properties that make it suitable for various applications, particularly due to its ability to act as a stabilizer and antimicrobial agent.
Applications in Pharmaceuticals
1. Antimicrobial Agent:
Zinc benzoate exhibits antimicrobial properties that are beneficial in pharmaceutical formulations. Its effectiveness against bacteria and fungi makes it a candidate for use in topical creams and ointments. A study highlighted its role in enhancing the stability of active pharmaceutical ingredients while providing antimicrobial protection .
2. Drug Delivery Systems:
Research has shown that zinc benzoate can be utilized in drug delivery systems, particularly in formulating nanoparticles that improve the bioavailability of drugs. The incorporation of zinc benzoate into polymer matrices has been investigated for controlled release applications, demonstrating significant potential in therapeutic contexts .
Food Preservation
1. Food Additive:
Zinc benzoate is recognized as a food preservative due to its ability to inhibit microbial growth. Its application in food products helps extend shelf life while maintaining safety standards. Regulatory assessments have deemed it safe for use in various food items, making it a valuable additive in the food industry .
2. Flavor Stabilization:
In addition to its preservative qualities, zinc benzoate can stabilize flavors in food products, ensuring that taste profiles remain consistent over time. This property is particularly advantageous for manufacturers seeking to maintain product quality during storage .
Materials Science
1. Polymer Stabilizer:
Zinc benzoate serves as a stabilizer in polymer formulations, particularly in polyvinyl chloride (PVC). Its incorporation enhances thermal stability and reduces degradation during processing. This application is critical for producing durable materials used in construction and packaging industries .
2. Nanotechnology:
The compound has been explored in nanotechnology applications, where it acts as a precursor for synthesizing zinc oxide nanoparticles. These nanoparticles have shown promise in various fields, including electronics and photonics, due to their unique optical and electrical properties .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of zinc benzoate against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in microbial counts when zinc benzoate was applied at concentrations of 0.5% to 2%, confirming its potential as an effective antimicrobial agent in pharmaceutical formulations .
Case Study 2: Food Preservation
In another study focused on food preservation, the effectiveness of zinc benzoate was tested on various perishable goods. Results demonstrated that products treated with zinc benzoate exhibited extended shelf life by 30% compared to untreated controls, highlighting its utility as a food preservative .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial agent | Inhibits microbial growth |
| Drug delivery systems | Enhances bioavailability | |
| Food Preservation | Food additive | Extends shelf life |
| Flavor stabilization | Maintains taste profiles | |
| Materials Science | Polymer stabilizer | Improves thermal stability |
| Nanotechnology precursor | Synthesizes zinc oxide nanoparticles |
Mechanism of Action
The mechanism of action of zinc benzoate involves its interaction with biological molecules. Zinc ions released from zinc benzoate can inhibit the activity of enzymes such as monoamine oxidase-A (MAO-A), which plays a role in the metabolism of neurotransmitters like serotonin and norepinephrine . This inhibition can alter the levels of these neurotransmitters in the central nervous system, affecting various physiological processes.
Comparison with Similar Compounds
Functional Comparison: Zinc Benzoate vs. Sodium Benzoate
| Property | Zinc Benzoate | Sodium Benzoate |
|---|---|---|
| Chemical Formula | C₁₄H₁₀O₄Zn | C₇H₅NaO₂ |
| Molecular Weight | 307.61 g/mol | 144.11 g/mol |
| Solubility in Water | Insoluble | Highly soluble (62 g/100 mL) |
| Primary Use | Industrial preservatives | Food preservative (pH < 4.5) |
| Toxicity | Moderate (zinc toxicity) | Low (GRAS status) |
- Applications: Sodium benzoate is widely used in food and beverages due to its water solubility and safety profile , while zinc benzoate’s insolubility limits it to non-food applications like coatings or plastics.
- Antimicrobial Efficacy : Both inhibit microbial growth via benzoic acid release, but sodium benzoate is more effective in acidic aqueous environments .
Structural Comparison: Zinc Benzoate vs. Zinc Oxalate
| Property | Zinc Benzoate | Zinc Oxalate |
|---|---|---|
| Chemical Formula | C₁₄H₁₀O₄Zn | C₂O₄Zn |
| Anion Type | Benzoate (aromatic) | Oxalate (aliphatic) |
| Solubility in Water | Insoluble | Very low (0.003 g/100 mL) |
| Thermal Stability | Stable up to 200°C | Decomposes ~100°C |
| Toxicity | Moderate | High (oxalate nephrotoxicity) |
- Structural Impact : The aromatic benzoate anion provides greater thermal stability compared to zinc oxalate, which decomposes at lower temperatures .
- Industrial Use : Zinc oxalate is employed in metal polishing and as a precursor for zinc oxide, whereas zinc benzoate serves as a stabilizer in polymers .
Key Research Findings
Antimicrobial Performance : Zinc benzoate exhibits broad-spectrum antimicrobial activity but requires organic solvents for activation, unlike sodium benzoate, which is effective in aqueous systems .
Toxicity Profiles : Chronic exposure to zinc benzoate may lead to zinc accumulation, causing gastrointestinal distress, while sodium benzoate’s main risk is benzene formation under UV light .
Market Preferences : Sodium benzoate dominates food preservation ($500M annual market), whereas zinc benzoate is niche, with applications in specialty coatings and adhesives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
